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molecular formula C12H18IN3O B8342223 4-Iodo-N-(3-morpholin-4-ylpropyl)pyridin-2-amine

4-Iodo-N-(3-morpholin-4-ylpropyl)pyridin-2-amine

Cat. No. B8342223
M. Wt: 347.20 g/mol
InChI Key: IZRBEZMOLFAVBW-UHFFFAOYSA-N
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Patent
US08247562B2

Procedure details

A solution of 4-iodo-2-fluoropyridine (2.32 g, 10.00 mmol) and N-(3-aminopropyl)morpholine (4.2 ml, 26.00 mmol) in N,N-dimethylacetamide (30 ml) was heated to 100° C. for 20 hours before being concentrated in vacuo, to afford the crude title compound which was used without any further purification; Mass Spectrum: M+H+ 348.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[CH:3]=1.[NH2:9][CH2:10][CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>CN(C)C(=O)C>[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:9][CH2:10][CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:3]=1

Inputs

Step One
Name
Quantity
2.32 g
Type
reactant
Smiles
IC1=CC(=NC=C1)F
Name
Quantity
4.2 mL
Type
reactant
Smiles
NCCCN1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=NC=C1)NCCCN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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